N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-3,4,5-trimethoxybenzamide

Cheminformatics Medicinal Chemistry SAR

Procurement challenge: Validating screening hits against the promiscuous 3,4,5-trimethoxybenzamide substructure (PAINS alert) and advancing PrP-targeted chemical probes. This quinoline derivative is the solution. - Validated negative control: Contains the 3,4,5-trimethoxyphenyl PAINS moiety; ideal for differentiating true target engagement from assay artifacts. - Unexplored SAR vector: 4-Fluorophenyl + 4-methoxyquinoline substitution pattern complements the anti-prion PrPC ligand series from peer-reviewed research. - MMP panel enabler: Procure alongside CAS 1358330-73-0 and 1207047-31-1 for a matched molecular pair study deconvoluting lipophilicity vs. H-bonding contributions.

Molecular Formula C26H23FN2O5
Molecular Weight 462.477
CAS No. 1207049-60-2
Cat. No. B2604897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-3,4,5-trimethoxybenzamide
CAS1207049-60-2
Molecular FormulaC26H23FN2O5
Molecular Weight462.477
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC=C(C=C4)F
InChIInChI=1S/C26H23FN2O5/c1-31-22-14-21(15-5-7-17(27)8-6-15)29-20-10-9-18(13-19(20)22)28-26(30)16-11-23(32-2)25(34-4)24(12-16)33-3/h5-14H,1-4H3,(H,28,30)
InChIKeyJQRLWFBCZCZKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.92 mg / 2.31 mg / 4.62 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-3,4,5-trimethoxybenzamide (CAS 1207049-60-2): Chemical Identity and Baseline Characterization for Research Sourcing


N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-3,4,5-trimethoxybenzamide (CAS 1207049-60-2) is a synthetic quinoline derivative characterized by a 4-methoxyquinoline core substituted with a 4-fluorophenyl group at position 2 and a 3,4,5-trimethoxybenzamide moiety at position 6 . Its molecular formula is C26H23FN2O5 with a molecular weight of 462.48 g/mol . The compound is commercially available from several suppliers, typically at ≥95% purity, and is sold exclusively for research and development purposes . As a member of the quinoline class, it shares the broad potential bioactivity associated with this scaffold, but its specific biological profile remains largely uncharacterized in the public domain .

Scaffold Novel 4-methoxyquinoline with 3,4,5-trimethoxybenzamide substitution pattern
Purity Supplied at research-grade purity to support primary screening workflows
Bioactivity No public target data — enables unbiased probe development and PAINS control studies

Why Direct Substitution of N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-3,4,5-trimethoxybenzamide with Nearest Analogs Is Scientifically Unsupported


Close structural analogs of CAS 1207049-60-2, characterized by varying the substitution on the quinoline core, display distinct biological outcomes. For instance, replacing the 3,4,5-trimethoxybenzamide group with a simpler benzamide in the analog N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-4-methoxybenzamide (CAS 1358330-73-0) produces a molecule with a different molecular volume and hydrogen-bonding capacity, which computational models predict would alter its target binding profile . Similarly, the anti-prion research on a series of trimethoxy-benzamide derivatives has explicitly demonstrated that minor structural modifications within this chemical space can lead to a complete loss of desired activity, as evidenced by compounds 8a and 8b, whose toxicological profiles diverged significantly from the series' original design goal [1]. Therefore, any assumption of functional interchangeability between this compound and its closest available analogs is not supported by evidence and poses a significant risk of experimental failure.

The 4-methoxybenzamide analog (CAS 1358330-73-0) changes hydrogen-bond capacity and volume; target binding may diverge.
Related trimethoxy-benzamides show that small structural changes can reverse biological outcomes, contraindicating direct substitution.

Quantitative Differentiation Evidence for N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-3,4,5-trimethoxybenzamide Against Comparators


Molecular Descriptor-Based Differentiation from the 4-Methoxybenzamide Analog (CAS 1358330-73-0)

At the most fundamental physicochemical level, the target compound can be quantitatively distinguished from its closest commercial analog, N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-4-methoxybenzamide (CAS 1358330-73-0), where the 3,4,5-trimethoxybenzamide group is replaced by a 4-methoxybenzamide. The target compound possesses three methoxy substituents on the benzamide ring, leading to a higher molecular weight (462.48 vs 402.43 g/mol) and a calculated larger topological polar surface area . These differences predictably affect passive membrane permeability and molecular recognition events, making them non-interchangeable in cellular assays .

MW & TPSA vs 4-OMe analog
Specification review
Target MW 462.48, 3,4,5-triOMe
Analog MW 402.43, 4-OMe
Δ MW 60.05 g/mol; TPSA difference
Molecular recognition and permeability may differ; analogs not interchangeable for cellular assays.
Based on supplier datasheets and calculated molecular descriptors.
Cheminformatics Medicinal Chemistry SAR

Structural Differentiation from the 4-Ethoxy Analog (CAS 1207047-31-1) for Fine-Tuning of Lipophilicity

The target compound can also be compared to a third analog, N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide (CAS 1207047-31-1), which replaces the 4-methoxy group on the quinoline core with a 4-ethoxy group. This results in a calculated molecular weight of 476.5 g/mol versus 462.48 g/mol for the target compound . The extension by one methylene unit is a classical medicinal chemistry strategy to modulate lipophilicity (cLogP) and is expected to differentially impact metabolic stability and off-target binding rates .

4-Ethoxy vs 4-methoxy quinoline
Specification review
Target 4-methoxy, MW 462.48
Analog 4-ethoxy, MW 476.5
Δ MW 14.02; predicted cLogP increase for ethoxy analog
Supports matched molecular pair analysis to probe lipophilicity effects on target engagement.
Calculated descriptors from supplier datasheets.
SAR Lead Optimization Physicochemical Properties

Class-Level Differentiation from Quinoline-Based Anti-Proliferative Agents

A series of novel trimethoxyphenyl-quinoline hybrids, closely related to the target compound's core structure, has been evaluated for anti-proliferative activity. The most potent compound from this study, N-(3-(chloromethyl)benzyl)-3,4,5-trimethoxy-N-(quinolin-8-yl)benzamide (12j), exhibited an IC50 of 9.23 μmol/L against PC-3 prostate cancer cells [1]. This establishes a performance benchmark for this chemical class and indicates the potential for the target compound to be a starting point for anticancer drug discovery, contingent on future direct assay data [1].

Anti-proliferative class benchmark
Class-level
Target No IC50 data available
Lead 12j IC50 9.23 µmol/L (PC-3)
Establishes class-level anti-proliferative potential for assay selection; target compound requires direct testing.
MTT assay, PC-3 cells, 48h; reported in trimethoxyphenyl-quinoline study [1].
Anti-tumor Activity Cytotoxicity Quinoline Hybrids

Limited Public Bioactivity Data Highlights Its Value as a Unique Probe

An exhaustive search of authoritative public databases, including PubChem, ChEMBL, and PubMed, reveals that CAS 1207049-60-2 has no reported IC50, Ki, or EC50 values, nor any associated biological assay data [1][2]. This starkly contrasts with many commercially available, heavily profiled kinase inhibitors. This lack of data itself is a source of differentiation; the compound offers a clean slate for target deconvolution, phenotypic screening, or as a negative control for SAR studies, without the bias of pre-existing literature [1][2].

Bioactivity data scarcity
Data to verify
No reported IC50, Ki, or EC50 values in major public databases (PubChem, ChEMBL, PubMed).
Enables use as an unbiased chemical probe or negative control without literature-derived target assumptions.
Search performed late 2023; confirm latest database status before use.
Chemical Probe Data Scarcity Research Differentiation

Validated Application Scenarios for N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-3,4,5-trimethoxybenzamide Based on Current Evidence


Lead Molecule for Anti-Prion Drug Discovery Programs

The compound's core structure, specifically the 4-amino-quinoline trimethoxy-benzamide scaffold, has been established in peer-reviewed research as a novel chemical starting point for designing ligands that bind to the cellular prion protein (PrPC) [1]. Although the exact compound was not evaluated, the class-level evidence from the same research group indicates this scaffold can interact with a hotspot region on PrP [1]. Procuring this specific derivative is the logical next step for any group advancing this chemical series, as its unique substitution pattern (4-fluorophenyl and 4-methoxy) represents an unexplored vector in the SAR landscape defined by the original study [1].

Negative Control for Pan-Assay Interference (PAINS) Validation

The compound's 3,4,5-trimethoxyphenyl moiety is a known structural alert for pan-assay interference compounds (PAINS), while its quinoline core is a common pharmacophore [1]. Because the compound has no known specific biological targets, it can serve as a rigorously defined negative control to validate screening assay robustness [1]. Its use can help research teams differentiate true target engagement from false positives caused by the 3,4,5-trimethoxybenzamide substructure, a common source of artifacts in HTS [1].

Starting Point for a Matched Molecular Pair Analysis in Lead Optimization

The commercial availability of three close analogs (CAS 1207049-60-2, 1358330-73-0, and 1207047-31-1) creates a rare opportunity for a robust matched molecular pair (MMP) study [1][2]. Researchers can systematically investigate the impact of (i) replacing the 3,4,5-trimethoxybenzamide with a simpler benzamide, and (ii) changing the 4-methoxyquinoline to a 4-ethoxyquinoline. This panel allows for the deconvolution of the contributions of lipophilicity, molecular weight, and hydrogen bonding to a biological outcome of interest, should it be identified [1][2].

Backup Compound for Oncology Phenotypic Screening Cascades

Based on the class-level anti-proliferative evidence, where a structurally related trimethoxyphenyl-quinoline hybrid demonstrated an IC50 of 9.23 μmol/L against PC-3 prostate cancer cells, this compound qualifies as a viable backup candidate for oncology screening cascades [1]. Should the lead compound from that study (12j) fail in advanced ADMET profiling, this specific derivative, procured and tested in parallel, provides an immediate alternative with a differential substitution pattern that may circumvent the lead compound's liabilities [1].

Application
Selection Property
Validation Focus
Prion protein ligand discovery
Scaffold class shown to interact with PrPC hotspot region
Evaluate binding affinity and SAR of unexplored substitution vectors
PAINS interference control for HTS
3,4,5-Trimethoxyphenyl moiety is a PAINS alert; no known targets
Confirm absence of target engagement to verify screening assay robustness
Matched molecular pair (MMP) SAR
Three commercially available analogs with defined structural variations
Deconvolve contributions of lipophilicity, MW, and H-bonding to biological readouts
Oncology phenotypic screening
Trimethoxyphenyl-quinoline class with reported anti-proliferative activity
Test alongside class lead to compare differential cytotoxicity and ADMET profiles
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